molecular formula C16H16N4O6S B2582995 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1902992-72-6

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2582995
CAS No.: 1902992-72-6
M. Wt: 392.39
InChI Key: DBZNJMQCISZBMH-UHFFFAOYSA-N
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Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a high-purity chemical compound intended for research and development applications. This complex molecule features a 3,4-dihydro-2H-benzo[b][1,4]dioxepine scaffold, a structure known to be of significant interest in medicinal chemistry, linked via a sulfonamide group to a methylated heterocyclic system comprising both 1,2,4-oxadiazole and isoxazole rings. The presence of these distinct pharmacophores suggests potential for diverse biological activity and makes this compound a valuable intermediate for constructing targeted screening libraries. Researchers can utilize this reagent in exploratory studies, including but not limited to, the synthesis of novel chemical entities, enzyme inhibition assays, and investigations into structure-activity relationships (SAR). This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for administration to humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6S/c1-10-7-12(19-25-10)16-18-15(26-20-16)9-17-27(21,22)11-3-4-13-14(8-11)24-6-2-5-23-13/h3-4,7-8,17H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZNJMQCISZBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing sulfonamide, isoxazole, or oxadiazole moieties. Below is a detailed analysis:

N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamides

These derivatives (e.g., 11a in ) feature a benzo[d]isoxazole core substituted with ethyl and sulfonamide groups. Key differences include:

  • Substituents : The ethyl group in 11a vs. the 5-methylisoxazol-3-yl group in the target compound may influence solubility and target selectivity.
  • Synthesis : Both compounds utilize sulfonyl chloride coupling (e.g., pyridine/DCM conditions), but the target compound requires additional steps to construct the oxadiazole ring .

Hypothetical Pharmacological Comparison :

Parameter Target Compound 11a -type Derivatives
Molecular Weight ~450–470 g/mol (estimated) ~300–350 g/mol
LogP (Predicted) Higher (due to benzodioxepine) Moderate (ethyl substitution)
Enzymatic Target Affinity Potential kinase inhibition Carbonic anhydrase inhibition
Thiazolidinone and Thiazole-Based Sulfonamides

Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () and thiazole-containing derivatives () differ in heterocyclic core but share sulfonamide functionality:

  • Heterocycle Impact: Thiazolidinones and thiazoles are more electron-rich than oxadiazoles, which may reduce metabolic stability but improve solubility.
  • Synthetic Routes : Thiazole derivatives often employ carbodiimide-mediated couplings (e.g., EDC/HOBt), contrasting with the oxadiazole-forming cyclization steps in the target compound .

Key Structural Contrasts :

  • The benzodioxepine ring in the target compound provides conformational rigidity absent in linear thiazole derivatives.
  • The oxadiazole-isoxazole system may enhance π-π stacking interactions in enzyme binding compared to thiazolidinones .
Benzo-Fused Oxadiazole Derivatives
  • Bioactivity : Such compounds often exhibit antimicrobial or anti-inflammatory properties, suggesting the target compound may share overlapping targets.

Key Challenges :

  • Low yields in oxadiazole cyclization (e.g., 56% in , step d).
  • Purification difficulties due to the compound’s high molecular weight and lipophilicity.

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Basic Research Question
Optimizing synthesis requires careful control of reaction conditions. Key steps include:

  • Temperature and pH adjustments : Microwave-assisted synthesis or refluxing can enhance reaction efficiency by reducing side products .
  • Multi-step purification : Chromatography (e.g., column or HPLC) and recrystallization in solvents like ethanol or dimethylformamide improve purity .
  • Real-time monitoring : Techniques like thin-layer chromatography (TLC) or in-situ NMR can track intermediate formation .

What analytical techniques are critical for confirming the compound’s structural integrity?

Basic Research Question
Structural validation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide, oxadiazole) and confirms regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the benzo-dioxepine and oxadiazole moieties .

How should researchers design experiments to investigate the compound’s biological activity against specific enzymes?

Advanced Research Question
Methodologies include:

  • Enzyme kinetics assays : Measure inhibition constants (Ki) using fluorogenic substrates or colorimetric assays (e.g., carbonic anhydrase inhibition) .
  • Molecular docking simulations : Predict binding modes with targets like kinases or proteases using software such as AutoDock or Schrödinger .
  • In vitro cytotoxicity screening : Use cell lines (e.g., HeLa or HEK293) to assess IC50 values and selectivity indices .

How can discrepancies in reported biological activities of derivatives be resolved?

Advanced Research Question
Address contradictions through:

  • Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methylisoxazole vs. chloro groups) and correlate with activity .
  • Batch-to-batch reproducibility checks : Ensure consistent synthetic protocols and purity standards .
  • Meta-analysis of published data : Identify confounding factors (e.g., assay conditions, solvent effects) using statistical tools like ANOVA .

What strategies assess the environmental impact and degradation pathways of this compound?

Advanced Research Question
Environmental studies require:

  • Fate analysis : Track abiotic degradation (hydrolysis, photolysis) under varying pH/UV conditions .
  • Ecotoxicology assays : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
  • Metabolite identification : LC-MS/MS detects transformation products in soil or water matrices .

What key functional groups influence the compound’s chemical reactivity?

Basic Research Question
Critical groups include:

  • Sulfonamide (-SO2NH-) : Participates in hydrogen bonding and enzyme inhibition .
  • 1,2,4-Oxadiazole ring : Stabilizes charge transfer interactions and resists hydrolysis under acidic conditions .
  • Benzo[b][1,4]dioxepine : Enhances lipophilicity, impacting membrane permeability .

How can computational methods predict the compound’s interactions with biological targets?

Advanced Research Question
Approaches involve:

  • Molecular dynamics (MD) simulations : Simulate binding stability over time (e.g., GROMACS software) .
  • Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bond acceptors) using tools like PharmaGist .
  • ADMET prediction : Use SwissADME or ADMETLab to forecast bioavailability and toxicity .

What are common challenges in purifying this compound, and how can they be addressed?

Basic Research Question
Challenges and solutions:

  • Low solubility : Optimize solvent mixtures (e.g., DMF/water gradients) .
  • Byproduct contamination : Employ orthogonal purification methods (e.g., ion-exchange followed by size-exclusion chromatography) .
  • Degradation during isolation : Use inert atmospheres (N2/Ar) and low-temperature processing .

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